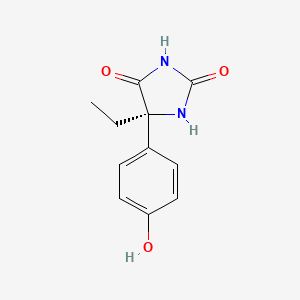

(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFIVJCLUUNXKT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204320 | |

| Record name | (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65567-35-3 | |

| Record name | (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 5 4 Hydroxyphenyl 5 Ethylhydantoin and Its Analogs

Stereoselective Synthesis of the Hydantoin (B18101) Core

The asymmetric synthesis of the hydantoin ring, particularly the establishment of the C-5 quaternary stereocenter bearing both a phenyl and an ethyl group, requires precise stereochemical control. Various methods have been developed to achieve this, ranging from the use of chiral auxiliaries to advanced asymmetric catalysis.

Chiral Auxiliaries and Asymmetric Catalysis Approaches for C-5 Stereocenter Formation

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com In hydantoin synthesis, auxiliaries can be attached to the starting materials to guide the formation of the desired stereoisomer, after which the auxiliary is cleaved and can often be recovered. wikipedia.orgscielo.org.mx Common examples of chiral auxiliaries used in asymmetric synthesis include oxazolidinones, camphorsultam, and pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com In the context of synthesizing C-5 disubstituted hydantoins, a chiral auxiliary could be appended to a precursor molecule to control the addition of one of the C-5 substituents.

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For hydantoin synthesis, chiral phosphoric acids have emerged as effective catalysts. rsc.orgresearchgate.net These Brønsted acids can activate substrates and control the facial selectivity of reactions. For instance, a single-step enantioselective synthesis of 5-monosubstituted hydantoins has been achieved through the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid, affording products in high yields and excellent enantiomeric ratios (up to 99% yield and 98:2 e.r.). rsc.orgrsc.org This method proceeds via the face-selective protonation of an enol-type intermediate, demonstrating the power of chiral acid catalysis in setting the C-5 stereocenter. rsc.orgrsc.org Another catalytic strategy involves the asymmetric hydrogenation of prochiral hydantoins that have an exocyclic double bond at the C-5 position, using precious metal catalysts like Iridium, Rhodium, or Palladium with chiral phosphine (B1218219) ligands to achieve high enantioselectivity. rsc.orgresearchgate.net

| Catalytic System | Approach | Typical Yield | Typical Enantioselectivity (ee or e.r.) | Reference |

| Chiral Phosphoric Acid | Condensation of glyoxals and ureas | Up to 99% | Up to 98:2 e.r. | rsc.orgrsc.org |

| Iridium/Chiral Phosphine Ligand | Asymmetric hydrogenation | Up to 99% | Up to 98% ee | rsc.org |

| Rhodium/Chiral Phosphine Ligand | Asymmetric hydrogenation | Up to 99% | Up to 97% ee | rsc.org |

| Palladium/Chiral Phosphine Ligand | Asymmetric hydrogenation | Up to 96% | Up to 90% ee | rsc.org |

Diastereoselective and Enantioselective Routes to C-5 Substituted Hydantoins

The Bucherer-Bergs reaction, a multicomponent reaction involving a ketone, cyanide, and ammonium (B1175870) carbonate (or urea), is a classical and practical method for synthesizing 5,5-disubstituted hydantoins. nih.govmdpi.com However, when applied to simple carbonyl substrates, this reaction is generally not stereoselective and produces a racemic mixture. nih.govmdpi.com Nevertheless, the stereoselectivity can be influenced by the steric and electronic properties of the substituents on the starting ketone. nih.gov For a target like (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, starting with 4-hydroxy-1-ethyl-acetophenone would be a direct, albeit non-selective, route using the traditional Bucherer-Bergs synthesis.

Enantioselective routes are more sought after. One strategy is the enzymatic resolution of a racemic mixture of hydantoins. D-hydantoinases, for example, can selectively hydrolyze the D-enantiomer of a hydantoin, allowing for the separation of the unreacted L-enantiomer. researchgate.net

More direct enantioselective methods include the catalytic approaches mentioned previously. For instance, the chiral phosphoric acid-catalyzed condensation of an appropriate aryl glyoxal (B1671930) with urea (B33335) can produce 5-aryl-substituted hydantoins with high enantioselectivity. rsc.orgresearchgate.net Another powerful method is the deracemization of 5-substituted hydantoins using a chiral diarylketone as a photosensitizing catalyst, which operates through selective hydrogen atom transfer. organic-chemistry.org Furthermore, enantiopure hydantoins can be prepared from optically pure α-amino amides using reagents like triphosgene (B27547), which avoids the epimerization often seen with other cyclizing agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Enantiomeric Excess and Yield

Optimizing reaction conditions is crucial for maximizing both the chemical yield and the enantiomeric excess (e.e.) of the desired product. researchgate.net In hydantoin synthesis, the choice of solvent, base, temperature, and cyclizing agent can have a profound impact on the outcome.

A key finding in preserving stereochemical integrity during the cyclization of α-amino amides to hydantoins was the use of triphosgene in the presence of pyridine. organic-chemistry.org This method successfully avoids the racemization that occurs when using 1,1'-carbonyldiimidazole (CDI), which is proposed to proceed through a racemizing imidazole (B134444) carbamate (B1207046) intermediate. organic-chemistry.org The triphosgene method yields hydantoins with high enantiomeric excess (>96% e.e.) and moderate to good yields (41-80%). organic-chemistry.org

In chiral phosphoric acid-catalyzed reactions, optimization studies revealed that catalyst loading and the presence of additives can be critical. For the condensation of glyoxals and ureas, optimal conditions were found to be 2.0 mol% of the catalyst at room temperature, which provided high yield and enantiomeric ratio. rsc.org Interestingly, the addition of water had no detrimental effect on the reaction, which simplifies the experimental setup. rsc.org

The following table summarizes the optimization of a three-component reaction for hydantoin synthesis, illustrating the impact of different catalysts and conditions on product yield. researchgate.net

| Entry | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1 | None | Water | Room Temp | 20 | researchgate.net |

| 2 | 20% HCl | Water | Room Temp | 0 | researchgate.net |

| 3 | 20% H₂SO₄ | Water | Room Temp | 0 | researchgate.net |

| 4 | p-TSA | Water | Room Temp | 5 | researchgate.net |

| 5 | TFA | Water | Room Temp | 13 | researchgate.net |

| 6 | None | Neat | 110 °C | 32 | researchgate.net |

Functionalization Strategies for the Phenyl Moiety

Introduction of the 4-Hydroxyl Group via Chemoselective Methods

The introduction of a hydroxyl group onto an aromatic ring requires methods that are selective for the hydroxyl functional group, especially in the presence of other nucleophilic sites within the molecule, such as the hydantoin nitrogens. nih.govresearchgate.net

A straightforward approach to synthesize this compound is to start with a precursor that already contains the 4-hydroxyl group. The Bucherer-Bergs synthesis, for example, could utilize 4'-hydroxypropiophenone. However, the phenolic hydroxyl group is acidic and may interfere with the reaction conditions. Therefore, it is common practice to use a protecting group for the hydroxyl moiety, such as a benzyl (B1604629) or silyl (B83357) ether, which is stable during the hydantoin ring formation and can be selectively removed in a later step.

Alternatively, the hydroxyl group can be introduced at a later stage of the synthesis. This would involve synthesizing an intermediate like (S)-5-phenyl-5-ethylhydantoin and then performing an electrophilic aromatic substitution (e.g., hydroxylation) at the para-position of the phenyl ring. However, achieving high regioselectivity can be challenging, and the conditions must be mild enough not to affect the chiral center or the hydantoin ring.

Enzymatic and biocatalytic methods can also be employed for hydroxyl group introduction with high selectivity. researchgate.net For instance, certain enzymes are capable of hydroxylating aromatic rings at specific positions.

Post-Synthetic Modifications and Derivatization of this compound for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological profile of a lead compound. nih.govdrugdesign.org For this compound, the hydantoin scaffold offers multiple sites for modification, including the N-1 and N-3 positions, the C-5 substituents, and the 4-hydroxyl group on the phenyl ring. nih.govresearchgate.net

The 4-hydroxyl group is a particularly interesting point for derivatization. It can act as both a hydrogen bond donor and acceptor, which is often a critical interaction with biological targets. hyphadiscovery.com To probe the importance of this functional group, a series of analogs can be synthesized.

Etherification: Converting the hydroxyl group to an ether (e.g., a methoxy (B1213986) group) removes its hydrogen bond donating ability and increases lipophilicity.

Esterification: Forming an ester can create a prodrug that may improve pharmacokinetic properties. The ester could be designed to be cleaved in vivo to release the active hydroxyl compound.

Replacement: The hydroxyl group can be replaced with other functional groups like a fluorine atom, an amino group, or a thiol to investigate the effects of altering electronic properties and hydrogen bonding capacity.

These modifications help to build a comprehensive SAR profile, guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

The pursuit of sustainable chemical manufacturing is guided by the twelve principles of green chemistry. In the context of synthesizing this compound, these principles translate into tangible strategies aimed at reducing the environmental footprint of the production process. Key areas of focus include the use of benign solvents, minimizing waste generation, maximizing the incorporation of reactant atoms into the final product (atom economy), and developing efficient and recyclable catalysts.

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of hydantoins often rely on volatile and hazardous organic solvents. The application of green chemistry principles seeks to replace these with more benign alternatives.

Solvent Selection:

The ideal green solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. For the synthesis of hydantoins, including 5-aryl-5-alkyl substituted derivatives, research has explored several greener alternatives to conventional solvents.

Water: As a solvent, water is unparalleled in its green credentials. It is non-toxic, non-flammable, and abundant. Microwave-assisted Urech hydantoin synthesis from L-amino acids has been successfully carried out in water, offering a facile and environmentally benign route. nih.gov This approach often results in the precipitation of the less polar hydantoin products, simplifying purification and reducing the need for extraction with organic solvents. nih.gov

Dimethyl Sulfoxide (DMSO): While a conventional organic solvent, DMSO is considered a greener alternative in some contexts due to its high boiling point, low volatility, and biodegradability. It has been employed as a solvent in the synthesis of 5,5-disubstituted hydantoins, in some cases at room temperature, leading to good to excellent yields. researchgate.net

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a highly attractive green alternative to traditional organic solvents. mdpi.com A fluid becomes supercritical when its temperature and pressure exceed its critical point, at which it exhibits properties of both a liquid and a gas. mdpi.com SC-CO₂ is non-toxic, non-flammable, and its solvent power can be tuned by adjusting pressure and temperature. mdpi.com This allows for reactions to be carried out under mild conditions and simplifies product separation, as the solvent can be easily removed by depressurization. While specific applications to this compound are not extensively documented, the potential for supercritical fluids in hydantoin synthesis is a promising area of research. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. They are characterized by their low vapor pressure, which significantly reduces air pollution. google.com Chiral ionic liquids have been synthesized and used as solvents in asymmetric synthesis, demonstrating the potential to influence stereoselectivity. google.comnih.gov Their application in hydantoin synthesis could offer a dual benefit of a green solvent and a chiral inducing medium. digitellinc.com

Waste Minimization Strategies:

Waste minimization in chemical synthesis is intrinsically linked to solvent choice and reaction efficiency. Key strategies include:

One-Pot Reactions: Combining multiple synthetic steps into a single "one-pot" procedure eliminates the need for isolating and purifying intermediates, thereby reducing solvent usage and waste generation. nih.gov Microwave-assisted synthesis of hydantoins in water is an excellent example of a one-pot protocol that minimizes waste. nih.gov

Continuous Flow Chemistry: Continuous-flow reactors offer significant advantages over traditional batch processing in terms of safety, efficiency, and waste reduction. A continuous-flow approach for the Bucherer-Bergs synthesis of hydantoins has been developed, achieving nearly quantitative conversions in short reaction times. nih.gov

The following table summarizes the properties and potential applications of various green solvents in hydantoin synthesis.

| Solvent | Key Green Properties | Potential Application in Hydantoin Synthesis |

| Water | Non-toxic, non-flammable, abundant, renewable. | Microwave-assisted Urech synthesis. nih.gov |

| DMSO | High boiling point, low volatility, biodegradable. | Synthesis of 5,5-disubstituted hydantoins. researchgate.net |

| scCO₂ | Non-toxic, non-flammable, tunable solvent power, easy separation. | Potential for various hydantoin synthesis methods. mdpi.commdpi.com |

| Ionic Liquids | Low vapor pressure, potential for recyclability and chirality transfer. | Asymmetric synthesis of chiral hydantoins. google.comnih.govdigitellinc.com |

Advanced Spectroscopic and Analytical Characterization Techniques for S 5 4 Hydroxyphenyl 5 Ethylhydantoin

Chiroptical Spectroscopy for Stereochemical Confirmation

Chiroptical techniques are indispensable for probing the three-dimensional arrangement of atoms in chiral molecules. By measuring the differential interaction of a molecule with left and right circularly polarized light, these methods provide crucial information on the stereochemistry of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. libretexts.org For this compound, the CD spectrum is expected to exhibit characteristic Cotton effects associated with the electronic transitions of its chromophores, primarily the phenyl ring and the carbonyl groups of the hydantoin (B18101) moiety.

The sign (positive or negative) and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center at C5. The (S)-enantiomer will produce a CD spectrum that is a mirror image of the spectrum of its corresponding (R)-enantiomer. This property is fundamental for determining the enantiomeric excess (ee) of a sample. By comparing the CD signal intensity of a given sample to that of the pure enantiomer, a quantitative measure of its enantiomeric purity can be established. Furthermore, by correlating the observed Cotton effect with the known spectra of structurally related compounds or through theoretical calculations, the absolute configuration of the C5 stereocenter can be definitively assigned as (S). For instance, it is known that α-amino acids of the levo (L) configuration, which often corresponds to the (S) configuration, typically show a positive Cotton effect around 215 nm. kud.ac.in

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.inwikipedia.org An ORD spectrum displays a characteristic curve, and in the region of a chromophore's absorption band, it will show an anomalous dispersion known as a Cotton effect. libretexts.org A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior.

For this compound, the ORD curve would provide critical information for confirming its stereochemistry. The shape and sign of its Cotton effect curve are unique to the (S)-configuration and would be the mirror image of the curve for the (R)-enantiomer. scispace.com These "fingerprint" curves are highly sensitive to the stereochemical environment around the chromophores. scispace.com By analyzing the ORD spectrum, particularly the sign of the Cotton effect associated with the carbonyl and aromatic chromophores, the absolute configuration can be confirmed. The magnitude of the optical rotation at various wavelengths can also be used to assess the enantiomeric purity of the sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₂N₂O₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is 221.0921 Da. An experimentally determined mass that is within a few parts per million (ppm) of this theoretical value confirms the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, provide valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include the loss of the ethyl group, cleavage of the hydantoin ring, and fragmentations related to the hydroxyphenyl substituent. A plausible fragmentation pathway is detailed in the table below. The accurate mass measurement of these fragment ions further corroborates the proposed structure.

| Fragment Ion | Proposed Structure | Theoretical m/z ([M+H]⁺) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₃N₂O₃⁺ | 221.0921 | Protonated parent molecule |

| [M-C₂H₄+H]⁺ | C₉H₉N₂O₃⁺ | 193.0608 | Loss of ethylene (B1197577) via McLafferty rearrangement |

| [M-C₂H₅]⁺ | C₉H₇N₂O₃⁺ | 191.0451 | Loss of the ethyl radical |

| [C₈H₈O]⁺ | C₈H₈O⁺ | 120.0575 | Fragment corresponding to 4-ethylphenol |

| [C₇H₇O]⁺ | C₇H₇O⁺ | 107.0497 | Fragment corresponding to the hydroxytropylium ion |

| [C₃H₄N₂O]⁺ | C₃H₄N₂O⁺ | 84.0324 | Fragment of the hydantoin ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. openmedscience.comnih.gov

The ¹H NMR spectrum of this compound would show distinct signals for each type of proton. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The 4-hydroxyphenyl group would exhibit two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The two N-H protons of the hydantoin ring would appear as singlets, which are typically broad and would exchange with deuterium (B1214612) upon addition of D₂O.

The ¹³C NMR spectrum would reveal signals for all 11 carbon atoms in the molecule. The two carbonyl carbons of the hydantoin ring would appear at the downfield end of the spectrum. The quaternary carbon at C5 would also be identifiable.

2D NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would show correlations between geminal and vicinal protons, for instance, between the methyl and methylene protons of the ethyl group. bas.bg

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying long-range (2-3 bond) correlations between protons and carbons. researchgate.net For example, HMBC would show correlations from the methylene protons of the ethyl group to the C5 carbon, and from the aromatic protons to the C5 carbon, thus confirming the connectivity of the substituents to the hydantoin ring.

The combination of these NMR techniques allows for the unambiguous assignment of every atom in the molecule, providing definitive proof of its constitution.

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2 | ~157.0 | - | - |

| C4 | ~175.0 | - | - |

| C5 | ~65.0 | - | - |

| N1-H | - | ~8.5 (s, 1H) | C2, C5, C4 |

| N3-H | - | ~10.5 (s, 1H) | C2, C4 |

| C1' (ethyl) | ~30.0 | ~2.0 (q, 2H) | C5, C2' |

| C2' (ethyl) | ~8.0 | ~0.8 (t, 3H) | C1', C5 |

| C1'' (phenyl) | ~130.0 | - | - |

| C2''/C6'' (phenyl) | ~128.0 | ~7.2 (d, 2H) | C4'', C1'', C5 |

| C3''/C5'' (phenyl) | ~115.0 | ~6.8 (d, 2H) | C1'', C4'' |

| C4'' (phenyl) | ~158.0 | - | - |

| O-H (phenyl) | - | ~9.5 (s, 1H) | C3''/C5'', C4'' |

Conformational Analysis and Dynamic NMR Studies

Conformational analysis provides critical insights into the spatial arrangement of atoms in a molecule, which in turn governs its biological activity and physical properties. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining its preferred conformation in solution.

Dynamic NMR (DNMR) studies are particularly valuable for investigating the conformational dynamics of molecules. researchgate.net By analyzing NMR spectra at various temperatures, it is possible to study the rates of conformational exchange and determine the thermodynamic parameters associated with these processes. researchgate.netorientjchem.org For hydantoin derivatives, ¹H-NMR spectra can reveal the presence of specific conformers through the analysis of vicinal coupling constants (³J). orientjchem.org These coupling constants are related to the dihedral angles between adjacent protons, and their values can be used to estimate the populations of different rotational isomers (rotamers) around the Cα-Cβ bond. orientjchem.org

In the case of this compound, the molecule can exist in various conformations due to rotation around the single bonds. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to predict the most stable conformations and to aid in the interpretation of complex spectra. nih.gov Theoretical calculations can predict NMR chemical shifts and coupling constants for different possible conformers, and comparison with experimental data can confirm the predominant structure in solution. nih.gov

Table 1: Representative ¹H-NMR Data for Conformational Analysis of Hydantoin Derivatives

| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) | Conformational Information |

|---|---|---|---|---|

| Aromatic Protons | 6.7 - 7.5 | m | - | Provides information on the substitution pattern of the phenyl ring. |

| Methine Proton (Hα) | 4.0 - 4.5 | dd | 3 - 10 | The coupling constants with the adjacent methylene protons (Hβ) are crucial for determining the rotamer populations. |

| Methylene Protons (Hβ) | 1.5 - 2.5 | m | 3 - 15 | The complex splitting pattern arises from coupling to Hα and geminal coupling. |

| NH Protons | 8.0 - 11.0 | br s | - | Broad signals indicate exchange with the solvent or intramolecular exchange processes. |

Note: The exact chemical shifts and coupling constants are highly dependent on the solvent, temperature, and specific substituents on the hydantoin ring. The data presented is a generalized representation based on typical values for similar structures.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. The choice of method depends on the specific analytical challenge, whether it is resolving enantiomers, detecting volatile impurities, or achieving high-resolution separation for isolation.

The biological activity of chiral molecules is often enantiomer-specific. Therefore, determining the enantiomeric purity of this compound is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A common approach involves using a reversed-phase column (like C8 or C18) with a chiral mobile phase additive, such as β-cyclodextrin. nih.gov The cyclodextrin (B1172386) forms transient diastereomeric inclusion complexes with the enantiomers, resulting in different retention times. nih.gov The resolution of the enantiomers is highly dependent on the concentration of the chiral selector, the composition of the mobile phase (e.g., methanol (B129727) concentration), and other chromatographic parameters. nih.gov

Table 2: Typical Chiral HPLC Method Parameters for Hydantoin Enantiomer Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C8 or C18 |

| Chiral Selector (Mobile Phase Additive) | β-cyclodextrin (e.g., 8.8 - 13.2 mmol/L) nih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile (B52724)/Water with buffer |

| Detection | UV at a specific wavelength (e.g., 250 nm) nih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. researchgate.netresearchgate.net These impurities can originate from starting materials, solvents used in the synthesis, or degradation products.

For non-volatile compounds like hydantoins, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. However, GC-MS is particularly well-suited for analyzing residual solvents and other small molecule impurities without the need for derivatization of the main compound. shimadzu.comshimadzu.com Headspace GC-MS is a valuable technique for the analysis of highly volatile impurities. chromatographyonline.com The mass spectrometer provides definitive identification of the separated components based on their mass spectra. shimadzu.com

Table 3: Potential Volatile Impurities Detectable by GC-MS

| Impurity Class | Examples |

|---|---|

| Residual Solvents | Ethanol, Acetone, Toluene, Dichloromethane |

| Starting Material Fragments | Phenol (B47542), Ethylbenzene |

| Side-Reaction Products | Other alkylated or hydroxylated hydantoins |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique that bridges the gap between gas and liquid chromatography. wikipedia.orglibretexts.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com SFC offers several advantages over HPLC, including faster separations, lower viscosity of the mobile phase leading to lower pressure drops, and reduced solvent consumption, making it a "greener" analytical technique. chromatographytoday.com

For the analysis of this compound, SFC is particularly advantageous for both chiral and achiral separations. wikipedia.orgchromatographytoday.com The use of various stationary phases, including polar and chiral phases, provides a wide range of selectivity for separating the target compound from its enantiomer and other impurities. nih.gov The ability to independently modify pressure, temperature, and the composition of the co-solvent (modifier) allows for fine-tuning of the separation. libretexts.org The high diffusivity of analytes in the supercritical fluid mobile phase results in sharp peaks and excellent resolution. chromatographytoday.com

Table 4: Comparison of SFC with HPLC for the Analysis of Chiral Compounds

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., methanol) | Liquid solvents (e.g., hexane/isopropanol or water/acetonitrile) |

| Analysis Time | Typically 3-5 times faster chromatographytoday.com | Longer |

| Solvent Consumption | Significantly lower, more environmentally friendly chromatographytoday.com | Higher |

| Resolution | Often higher due to increased efficiency and selectivity chromatographytoday.com | Good, but can be limited by pressure constraints |

| Operating Pressure | High, requires specialized instrumentation wikipedia.org | High |

| Fraction Collection | Easier, as CO₂ evaporates wikipedia.org | Requires solvent evaporation |

Computational and Theoretical Investigations of S 5 4 Hydroxyphenyl 5 Ethylhydantoin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the geometric and electronic nature of a compound.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

DFT calculations are a cornerstone of computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles can be calculated. These geometric parameters are fundamental to understanding the molecule's stability and how it might interact with its environment.

A thorough search for published literature did not yield any studies that have performed DFT-based geometry optimization specifically for (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin. Consequently, no data tables of its calculated bond lengths, angles, or energetic properties could be compiled.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

No specific FMO analysis for this compound has been found in published research. Therefore, values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound are not available. Such data would be essential for predicting its reactivity in various chemical reactions.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic transitions. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption wavelengths, and Infrared (IR) vibrational frequencies.

Despite the utility of these predictive methods, no computational studies reporting the predicted NMR, UV-Vis, or IR spectra for this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with solvent molecules.

Solvent Effects on this compound Conformation

The conformation of a molecule can be significantly influenced by the solvent it is in. MD simulations can model how a molecule like this compound behaves in different solvent environments (e.g., water, ethanol), revealing the most stable conformations and the nature of solute-solvent interactions.

A search of the available scientific literature did not uncover any MD simulation studies focused on the conformational analysis or solvation of this compound.

Ligand-Protein Interaction Modeling via Molecular Docking (purely theoretical and in vitro binding site analysis)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This method is crucial in drug discovery for predicting the binding affinity and orientation of a potential drug molecule at the active site of a target protein. Such a theoretical analysis for this compound would provide hypotheses about its potential biological targets and mode of action.

However, no published molecular docking studies specifically investigating the interaction of this compound with any protein target were found. Therefore, there is no data on its theoretical binding affinities or interaction patterns with biological macromolecules.

QSAR/QSPR Approaches for Structure-Activity/Property Correlations in Non-Clinical Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational methodologies used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. researchgate.netresearchgate.net For hydantoin (B18101) derivatives, such as this compound, these approaches are instrumental in non-clinical research, particularly for predicting interactions with biological targets and understanding the structural features that govern these interactions.

The core principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of compounds are dependent on the changes in their molecular features. nih.gov These features are quantified by molecular descriptors, which can be calculated from the two-dimensional or three-dimensional structure of the molecule. By developing mathematical models that link these descriptors to an observed activity, it becomes possible to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced properties. researchgate.net

For the hydantoin scaffold, its capacity to act as both a hydrogen bond donor and acceptor makes it a prime candidate for a wide range of interactions with biological macromolecules. researchgate.net QSAR models for hydantoin derivatives often aim to elucidate how substitutions on the hydantoin ring influence these interactions. The development of these models involves a series of steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, development of a mathematical relationship using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. researchgate.netnih.gov

Predictive QSAR models are crucial for understanding the in vitro biochemical interactions of hydantoin derivatives. These models provide insights into the molecular properties that drive binding affinity to specific enzymes or receptors. The goal is to create a statistically robust equation that can forecast the biological activity of novel hydantoin compounds before they are synthesized, thereby streamlining the discovery process.

Research in this area has led to the development of various QSAR models for different biological targets. For instance, models have been created to predict the anticonvulsant, anti-inflammatory, or anticancer activities of hydantoin series. researchgate.netresearchgate.netnih.gov These models often incorporate a combination of descriptors to capture the different aspects of molecular structure that contribute to a specific biochemical interaction. nih.gov

A typical QSAR model is represented by an equation where the biological activity (e.g., IC₅₀) is a function of one or more molecular descriptors. The quality and predictive ability of these models are assessed using statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² for an external test set (R²pred). researchgate.net A robust model will have high values for these parameters, indicating a strong correlation and good predictive performance. For example, QSAR models for inhibitors of certain enzymes have demonstrated high correlation coefficients (R² > 0.9) and predictive ability (R²pred > 0.8), confirming their reliability. researchgate.net

The table below summarizes the types of predictive models that can be developed for hydantoin derivatives based on common QSAR approaches.

| Model Type | Predicted Biochemical Interaction | Typical Descriptors Used | Statistical Validation |

| 3D-QSAR | Receptor Binding Affinity | CoMFA/CoMSIA fields (Steric, Electrostatic) | R² > 0.6, Q² > 0.5 researchgate.net |

| 2D-QSAR | Enzyme Inhibition (e.g., COX) | Topological, Electronic, Physicochemical | R², Q², R²pred researchgate.netnih.gov |

| Group-based QSAR | Selective Androgen Receptor Modulation | Fragment contributions, Physicochemical properties | Structure-Activity Relationship (SAR) analysis nih.gov |

| 4D-QSAR | HIV-1 Protease Inhibition | Conformational ensembles, Interaction pharmacophore elements | R², Q², external validation nih.gov |

The success of any QSAR/QSPR model is fundamentally dependent on the choice of molecular descriptors. researchgate.net For hydantoin derivatives like this compound, topological and electronic descriptors are particularly important as they encode key information about the molecule's size, shape, branching, and the distribution of electrons.

Connectivity Indices (e.g., Randić index): Describe the degree of branching in the molecular skeleton. researchgate.net

Shape Indices (e.g., Kappa indices): Quantify different aspects of molecular shape. researchgate.net

Electrotopological State (E-state) Indices: These unique descriptors combine both electronic and topological information, describing the electronic character of an atom within the context of its topological environment. researchgate.net

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule and are fundamental for modeling interactions driven by electrostatic forces, such as hydrogen bonding and dipole-dipole interactions. They are typically calculated using quantum chemistry methods. nih.govresearchgate.net Key electronic descriptors for hydantoins include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. researchgate.net

Atomic Charges: The distribution of partial charges on the atoms of the hydantoin ring and its substituents (the ethyl and 4-hydroxyphenyl groups) determines the potential sites for electrostatic interactions and hydrogen bonding. researchgate.net

Polarizability: Describes how easily the electron cloud of the molecule can be distorted by an external electric field, which is relevant for non-covalent binding interactions. researchgate.net

The table below provides examples of specific descriptors and their significance in the context of hydantoin derivatives.

| Descriptor Type | Specific Descriptor Example | Information Encoded | Relevance to Hydantoin Derivatives |

| Topological | Randić Connectivity Index (χ) | Molecular branching and complexity. researchgate.net | Correlates with steric fit in a binding pocket. |

| Topological | E-State Atom Indices | Electronic and topological character of each atom. researchgate.net | Identifies key atoms (e.g., N-H, C=O) involved in H-bonding. |

| Topological | Wiener Index (W) | Sum of distances between all pairs of atoms. researchgate.net | Relates to molecular size and surface area. |

| Electronic | HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and kinetic stability. researchgate.net | Predicts the molecule's propensity to participate in chemical reactions. |

| Electronic | Dipole Moment (μ) | Overall molecular polarity. | Influences solubility and ability to cross biological membranes. |

| Electronic | Natural Atomic Charges | Partial charge on individual atoms. researchgate.net | Highlights sites for electrostatic interactions with receptors. |

By carefully selecting a combination of these descriptors, researchers can build predictive models that not only forecast the activity of compounds like this compound but also provide a deeper understanding of the structural requirements for their biochemical interactions. nih.gov

Mechanistic Studies of S 5 4 Hydroxyphenyl 5 Ethylhydantoin Interactions Non Clinical/in Vitro Biochemical Focus

Enzyme Inhibition/Activation Studies (Purely Biochemical Mechanisms)

The formation of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a critical step in the metabolism of (S)-mephenytoin. This biotransformation is primarily catalyzed by a specific cytochrome P450 enzyme, CYP2C19. In vitro studies using human liver microsomes and recombinant enzyme systems have been instrumental in characterizing the kinetics and nature of this enzymatic reaction.

Kinetics of Enzyme Interactions In Vitro and Determination of Inhibition Type

The 4'-hydroxylation of (S)-mephenytoin to produce this compound is the principal metabolic pathway catalyzed by CYP2C19. nih.govnih.gov In vitro investigations have established that this reaction follows Michaelis-Menten kinetics. wikipedia.org The stereoselectivity of this process is notable, with CYP2C19 preferentially hydroxylating the (S)-enantiomer of mephenytoin. nih.govnih.gov

Kinetic parameters for the 4'-hydroxylation of (S)-mephenytoin by CYP2C19 have been determined in various in vitro systems, including human liver microsomes (HLMs) and recombinant CYP2C19 expressed in yeast or bacteria. nih.govglpbio.com These studies have provided values for the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax) of the reaction.

In studies with human liver microsomes, the Km for (S)-mephenytoin 4'-hydroxylation has been reported to be in the micromolar range, with values varying between different liver samples. wikipedia.orgnih.gov The intrinsic clearance (Vmax/Km) for the formation of 4-hydroxymephenytoin is significantly greater than that for the alternative metabolic pathway of N-demethylation. nih.gov

The interaction of (S)-mephenytoin with CYP2C19 is that of a substrate, and the formation of this compound is the result of this enzymatic activity. In vitro studies have also explored the inhibitory potential of various compounds on this metabolic pathway. For instance, several anticonvulsant drugs, such as ethotoin and mephobarbital, have been shown to act as competitive inhibitors of mephenytoin 4-hydroxylase activity in human liver microsomes. nih.gov The tricyclic antidepressant imipramine also competitively inhibits S-mephenytoin 4'-hydroxylation. researchgate.net

Interactive Data Table: Kinetic Parameters of (S)-Mephenytoin 4'-Hydroxylation

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | (S)-Mephenytoin | 59-143 | Not specified | wikipedia.org |

| Human Liver Microsomes | (S)-Mephenytoin | 30-350 | Not specified | nih.gov |

| Recombinant CYP2C19 | (S)-Mephenytoin | Not specified | Not specified | nih.gov |

Note: Specific Vmax values are often dependent on the specific experimental conditions and the protein content of the microsomal preparation.

Identification of Binding Sites via Mutagenesis and Structural Biology Techniques

While a crystal structure of CYP2C19 in complex with (S)-mephenytoin or its metabolite is not available, computational modeling and site-directed mutagenesis studies have provided significant insights into the binding site of (S)-mephenytoin within the active site of CYP2C19.

Homology models of CYP2C19, based on the crystal structure of rabbit CYP2C5, have been used in computational docking studies to predict the binding mode of (S)-mephenytoin. nih.govcaymanchem.com These studies suggest that the phenyl ring of (S)-mephenytoin is oriented towards the heme iron of the enzyme, positioning it for hydroxylation at the 4'-position. nih.gov Key amino acid residues within the active site are believed to play a crucial role in the binding and orientation of the substrate. One such residue is Asp293, which is suggested to have an important role in the binding of (S)-mephenytoin. nih.gov The substrate is also thought to be surrounded by Val113 and Ala297. nih.gov

Site-directed mutagenesis studies have been conducted to identify the residues responsible for the substrate specificity of CYP2C19 towards (S)-mephenytoin. By creating chimeric enzymes between CYP2C19 and the closely related but less active CYP2C9, researchers have pinpointed specific amino acid differences that confer the S-mephenytoin 4'-hydroxylase activity. nih.gov These studies have highlighted the importance of multiple regions and specific residues in determining the catalytic activity and specificity of CYP2C19. nih.gov

Interactive Data Table: Key Residues in CYP2C19 for (S)-Mephenytoin Binding and Metabolism

| Residue | Location/Role | Technique | Reference |

| Asp293 | Important for binding | Computational Docking | nih.gov |

| Val113 | Surrounds the substrate | Computational Docking | nih.gov |

| Ala297 | Surrounds the substrate | Computational Docking | nih.gov |

| Multiple Residues | Conferring specificity | Chimeric Enzymes/Mutagenesis | nih.gov |

Receptor Binding Profiling (Purely In Vitro Research Assays)

Radioligand Binding Assays with Isolated Receptors and Cell-Free Systems

There is a lack of specific data from radioligand binding assays performed with isolated receptors or in cell-free systems to characterize the binding affinity and selectivity of this compound for various molecular targets. Such assays are crucial for determining the dissociation constant (Kd) and the density of binding sites (Bmax). giffordbioscience.com

Allosteric Modulation Mechanisms and Receptor Subtype Selectivity

No in vitro studies have been identified that specifically investigate the potential of this compound to act as an allosteric modulator at any receptor. Similarly, data on its selectivity for different receptor subtypes are not available in the current body of scientific literature.

Cellular Pathway Modulation in Model Systems (Excluding Human Clinical Relevance)

In vitro studies focusing on the direct effects of this compound on cellular signaling pathways in model systems are limited. While the metabolism of its parent compound, mephenytoin, and the genetic polymorphisms of CYP2C19 have been extensively studied, the downstream cellular consequences of the metabolite itself are not well-characterized in a purely biochemical context. There is a general understanding that metabolites can influence cellular signaling, but specific data for this compound are lacking. mdpi.commdpi.com

Investigations in Isolated Cell Lines for Specific Protein Expression or Phosphorylation Changes

No studies were identified that investigated the effects of this compound on specific protein expression or phosphorylation changes in isolated cell lines. Research into how this specific metabolite might alter protein levels or their activation states through phosphorylation is currently absent from the scientific record.

Elucidation of Signaling Cascades and Molecular Networks

There is no available research detailing the elucidation of signaling cascades or molecular networks that are modulated by this compound. The downstream effects of this compound on intracellular communication pathways remain uninvestigated.

Interaction with Biomembranes and Liposomes (Academic Biophysical Studies)

Permeability Studies Across Model Lipid Bilayers and Artificial Membranes

No academic biophysical studies were found that specifically measure the permeability of this compound across model lipid bilayers or other artificial membranes. Data on its ability to passively diffuse through cellular membranes, a critical factor for bioavailability and intracellular access, has not been published. Therefore, no data tables on permeability coefficients can be provided.

Membrane Protein Interactions and Conformational Changes

There is no published research on the direct interaction of this compound with membrane proteins or any subsequent conformational changes that may occur. The potential for this compound to act on membrane-bound receptors, ion channels, or transporters has not been explored in the available literature.

Explorations of S 5 4 Hydroxyphenyl 5 Ethylhydantoin in Materials Science and Sensor Development Non Biological/non Clinical Applications

Incorporation into Polymer Matrices and Composite Materials

While specific research on the incorporation of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin into polymer matrices is not present in the current body of literature, the molecule's inherent structural features suggest a potential role as a functional additive or comonomer in polymer science. The presence of a reactive hydroxyl group and a rigid, polar hydantoin (B18101) core could be leveraged to modify the properties of various polymer systems.

Optical and Electrical Properties of Hydantoin-Polymer Composites

The integration of this compound into a polymer matrix could theoretically influence the composite's optical and electrical properties. The aromatic hydroxyphenyl group is a chromophore that absorbs ultraviolet light, and its incorporation could enhance the UV-shielding properties of transparent polymers like poly(methyl methacrylate) (PMMA) or polycarbonate.

Electrically, the polar hydantoin ring, with its two amide-like functionalities, could increase the dielectric constant of nonpolar polymers. The potential for hydrogen bonding could also influence charge transport mechanisms within a composite material, although significant conductivity is not expected from this molecule alone. The specific chiral nature of the (S)-enantiomer might lead to unique chiroptical properties, such as circular dichroism, in the resulting composites, which could be exploited in specialized optical devices.

Stability and Degradation of Materials Under Various Conditions

The stability of a polymer composite containing this compound would depend on the nature of the polymer matrix and the type of bonding involved.

Thermal Stability: The hydantoin ring is a thermally stable heterocyclic structure. Its incorporation could potentially increase the glass transition temperature (Tg) and thermal decomposition temperature of certain polymers by introducing rigidity and strong intermolecular hydrogen bonds.

Photodegradation: The phenolic hydroxyl group can act as a radical scavenger, potentially imparting antioxidant and photostabilizing properties to a polymer, protecting it from degradation by UV radiation and oxidative processes.

Chemical and Hydrolytic Stability: The amide bonds within the hydantoin ring can be susceptible to hydrolysis under strong acidic or basic conditions, which could be a degradation pathway. However, under typical environmental conditions, the ring is generally stable.

Development of Electrochemical Sensors for Research Reagents and Analytical Probes

Electrochemical sensors rely on a recognition element that selectively interacts with a target analyte, producing a measurable electrical signal. Although no electrochemical sensor explicitly using this compound as the recognition element has been reported, its structure is well-suited for such an application, particularly in the context of molecularly imprinted polymers (MIPs).

Detection of Specific Analytes Using this compound as a Recognition Element

The key to a recognition element is its ability to form specific, non-covalent bonds with an analyte. The functional groups on this compound offer multiple points of interaction:

Hydrogen Bond Donors: The two N-H groups on the hydantoin ring and the phenolic O-H group.

Hydrogen Bond Acceptors: The two C=O groups on the hydantoin ring and the oxygen of the phenolic O-H group.

π-π Stacking: The aromatic hydroxyphenyl ring.

These features would allow it to act as a selective host for analytes that have complementary functionalities, such as molecules containing carboxylic acids, amides, or other aromatic systems. In a hypothetical sensor, this compound could be immobilized on an electrode surface to detect such analytes in research settings.

Sensing Mechanisms and Selectivity Enhancement

A plausible sensing mechanism would involve creating a molecularly imprinted polymer (MIP) on an electrode surface. In this approach, this compound would act as the template molecule during the polymerization process. Functional monomers would arrange around the template, held in place by hydrogen bonds and other non-covalent interactions. After polymerization, the template is removed, leaving behind a cavity that is sterically and chemically complementary to the target molecule.

When a sample is introduced, the analyte (in this case, this compound or a very similar molecule) would re-bind to these cavities. This binding event can be detected electrochemically, for instance, by measuring the change in impedance or the obstruction of a redox probe's access to the electrode surface. nih.gov The chirality of the (S)-enantiomer would be a powerful tool for enhancing selectivity, as the imprinted cavity would be specific not only to the chemical structure but also to the three-dimensional arrangement of the molecule, allowing for the potential differentiation between enantiomers.

Role in Supramolecular Assemblies and Crystal Engineering

The most well-documented area related to the non-clinical application of hydantoin derivatives is in crystal engineering and the study of supramolecular structures. acs.orgelectronicsandbooks.com The ability of hydantoin molecules to form predictable and robust hydrogen-bonding patterns makes them excellent building blocks for designing crystalline architectures. manchester.ac.ukrsc.org

This compound possesses all the necessary features to be a versatile component in supramolecular chemistry. The hydantoin ring itself contains two hydrogen bond donors (N1-H and N3-H) and two acceptors (the carbonyl oxygens at C2 and C4). This arrangement commonly leads to the formation of a highly stable centrosymmetric dimer, known as the R²₂(8) graph-set motif, through N-H···O=C hydrogen bonds. acs.orgresearchgate.net

| Functional Group | Potential Hydrogen Bonding Role | Supramolecular Synthon Contribution |

| N1-H (Hydantoin) | Donor | Formation of R²₂(8) dimers, chains, ribbons. acs.orgelectronicsandbooks.com |

| N3-H (Hydantoin) | Donor | Formation of R²₂(8) dimers, chains, ribbons. acs.orgelectronicsandbooks.com |

| C2=O (Hydantoin) | Acceptor | Formation of R²₂(8) dimers and other networks. manchester.ac.uk |

| C4=O (Hydantoin) | Acceptor | Formation of R²₂(8) dimers and other networks. manchester.ac.uk |

| -OH (Phenolic) | Donor & Acceptor | Inter-dimer/chain linking, formation of higher-order structures. |

| Aromatic Ring | π-system | π-π stacking interactions, influencing crystal packing. |

This predictable self-assembly behavior is fundamental to crystal engineering, where the goal is to design solids with specific desired properties, such as porosity, nonlinear optical activity, or specific mechanical responses, based on the controlled arrangement of molecular components.

Host-Guest Chemistry and Molecular Recognition Phenomena:No studies were found that investigate the capacity of this compound to act as a host molecule for the selective binding of guest species, or its use in molecular recognition for sensor development. The principles of host-guest chemistry are well-established for other molecules like cyclodextrins and pillararenes, but their application to this compound has not been documented in available scientific literature.wikipedia.orgnih.govaalto.finih.gov

While the broader concepts of self-assembly and host-guest chemistry are active areas of research in materials science, the specific compound of interest, this compound, appears to be primarily studied within a biological and pharmacological framework. The available information on similar hydantoin structures, such as 4-hydroxyphenytoin, is also confined to their role as metabolites and their biological activity. nih.gov

Consequently, the creation of detailed research findings and data tables as requested is not feasible. The scientific community has not published research that would populate the specific sections and subsections of the proposed article.

Biotransformation and Environmental Fate Studies of S 5 4 Hydroxyphenyl 5 Ethylhydantoin Non Clinical Metabolomic Focus

Microbial Degradation Pathways In Vitro and in Environmental Systems

The environmental persistence and transformation of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin are largely dictated by microbial activity. Microorganisms in soil, sediment, and water can utilize a vast array of organic compounds as sources of carbon and energy, leading to their degradation.

Identification of Microbial Metabolites and Degradation Products

While specific studies on the microbial degradation of this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from research on structurally similar compounds, such as 4-hydroxyphenylacetate. nih.govnih.gov The degradation is likely to initiate with the breakdown of the hydantoin (B18101) ring or modifications to the hydroxyphenyl group.

Potential initial transformation steps could involve:

Hydrolysis of the hydantoin ring: This would lead to the formation of an amino acid-like intermediate, N-carbamoyl-α-ethyl-α-(4-hydroxyphenyl)glycine. Further hydrolysis would yield α-ethyl-α-(4-hydroxyphenyl)glycine, carbon dioxide, and ammonia.

Hydroxylation of the aromatic ring: Microorganisms could introduce additional hydroxyl groups to the 4-hydroxyphenyl moiety, a common initial step in the degradation of aromatic compounds. nih.gov

Side-chain oxidation: The ethyl group could undergo oxidation to form a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid.

Following these initial steps, the aromatic ring is likely to be cleaved. Based on the degradation of similar phenolic compounds, this would probably occur via a dihydroxylated intermediate. nih.gov The resulting aliphatic acids would then enter central metabolic pathways, such as the Krebs cycle, and be mineralized to carbon dioxide and water.

Table 1: Postulated Microbial Metabolites of this compound

| Putative Metabolite | Potential Formation Pathway |

| N-carbamoyl-α-ethyl-α-(4-hydroxyphenyl)glycine | Hydrolysis of the hydantoin ring |

| α-ethyl-α-(4-hydroxyphenyl)glycine | Further hydrolysis of the hydantoin ring |

| (S)-5-(3,4-dihydroxyphenyl)-5-ethylhydantoin | Aromatic hydroxylation |

| (S)-5-(4-hydroxyphenyl)-5-(1-hydroxyethyl)hydantoin | Oxidation of the ethyl side-chain |

| 4-Hydroxybenzoic acid | Cleavage of the hydantoin ring and side-chain |

| Protocatechuic acid | From further hydroxylation of 4-hydroxybenzoic acid |

Enzyme Systems Involved in Biodegradation and Biocatalysis

The biodegradation of this compound would involve a consortium of microbial enzymes. Key enzyme classes likely to be involved include:

Hydantoinases/Carbamoylases: These enzymes are crucial for the cleavage of the hydantoin ring. They are known to be involved in the metabolism of various hydantoin derivatives.

Monooxygenases and Dioxygenases: These enzymes play a critical role in the hydroxylation and subsequent cleavage of the aromatic ring, a pivotal step in the degradation of many aromatic pollutants. nih.gov

Dehydrogenases and Oxidases: These would be involved in the oxidation of the ethyl side-chain and other intermediates.

While human UDP-glucuronosyltransferases (UGTs) like UGT1A1, UGT1A9, and UGT2B15 are known to metabolize the related compound 5-(4'-hydroxyphenyl)-5-phenylhydantoin through glucuronidation, this is a detoxification pathway in mammals and not a primary environmental degradation route. nih.govdrugbank.com However, the stereoselectivity observed in these enzymatic reactions, where UGT1A9 and UGT2B15 preferentially form the (S)-glucuronide, highlights the potential for stereospecific interactions with microbial enzymes in the environment. nih.gov

Chemical Stability and Degradation in Environmental Matrices

In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis and Photolysis Studies Under Simulated Environmental Conditions

Hydrolysis: The hydantoin ring is susceptible to hydrolysis, particularly under acidic or alkaline conditions. The rate of hydrolysis would be dependent on pH and temperature. While specific data for the target compound is unavailable, hydantoin structures can be stable under neutral pH conditions but can hydrolyze over extended periods. nih.gov

Photolysis: The presence of the hydroxyphenyl chromophore suggests that this compound could undergo direct photolysis upon absorption of UV radiation in sunlight. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit surface waters, could also contribute to its degradation.

Table 2: Predicted Abiotic Degradation Pathways

| Process | Conditions | Potential Products |

| Hydrolysis | Acidic or alkaline pH | N-carbamoyl-α-ethyl-α-(4-hydroxyphenyl)glycine, α-ethyl-α-(4-hydroxyphenyl)glycine |

| Direct Photolysis | Sunlight (UV radiation) | Oxidized and fragmented products |

| Indirect Photolysis | Presence of photosensitizers (e.g., humic acids) | Hydroxylated and cleaved products |

Sorption to Soil and Sediment Components

The environmental mobility of this compound will be influenced by its tendency to sorb to soil and sediment particles. The sorption of organic compounds in these matrices is often correlated with the organic carbon content (foc). nm.gov Compounds with higher hydrophobicity tend to sorb more strongly. The presence of both a polar hydantoin ring and a moderately nonpolar hydroxyphenyl-ethyl group suggests that this compound will have a moderate affinity for soil organic matter. The sorption behavior will also be influenced by soil and sediment pH, cation exchange capacity, and clay mineralogy. inrae.fr

Analytical Methods for Environmental Monitoring of this compound

Reliable analytical methods are essential for detecting and quantifying this compound in environmental samples such as water, soil, and sediment. Due to its expected low concentrations, sensitive and selective techniques are required.

A common analytical approach would involve:

Sample Extraction: Solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) or Soxhlet extraction for soil and sediment samples.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be suitable for separating the target analyte from co-extracted matrix components. nih.gov Given the polarity and thermal lability of the compound, HPLC is likely the more direct approach.

Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), coupled with chromatography (LC-MS/MS or GC-MS/MS) would provide the necessary sensitivity and selectivity for unambiguous identification and quantification. nih.gov

For method development and quality control, the use of a stable isotope-labeled internal standard, such as a deuterated version of the molecule, would be highly beneficial to correct for matrix effects and variations in extraction efficiency. sigmaaldrich.com

Table 3: Analytical Techniques for the Determination of this compound

| Technique | Purpose | Considerations |

| Solid-Phase Extraction (SPE) | Extraction and pre-concentration from water | Selection of appropriate sorbent material is crucial. |

| Pressurized Liquid Extraction (PLE) | Extraction from soil and sediment | Optimization of solvent, temperature, and pressure is required. |

| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte | Reversed-phase chromatography is a likely mode. |

| Gas Chromatography (GC) | Separation of the analyte | Derivatization may be necessary to improve volatility and thermal stability. nih.gov |

| Mass Spectrometry (MS) | Detection and quantification | High resolution MS can aid in the identification of unknown metabolites. |

Sample Preparation and Extraction Techniques from Complex Environmental Samples

The effective analysis of this compound in environmental matrices such as water and soil necessitates robust sample preparation and extraction protocols. These steps are crucial for concentrating the analyte to detectable levels and removing interfering substances from the complex sample matrix. Given that AEDs and their metabolites are often present in the environment at trace concentrations, ranging from nanograms to micrograms per liter, pre-concentration is a critical step. tandfonline.comresearchgate.net

Solid-Phase Extraction (SPE) is the most widely adopted technique for the extraction of polar organic contaminants, including pharmaceuticals and their metabolites, from aqueous samples. researchgate.net The selection of the SPE sorbent is critical and depends on the physicochemical properties of the target analyte. For a compound like this compound, which possesses both polar (hydroxyl, hydantoin ring) and non-polar (phenyl, ethyl groups) moieties, a polymeric reversed-phase sorbent is often suitable.

A typical SPE procedure for extracting hydantoin derivatives from water samples is outlined in the interactive table below. This process generally involves conditioning the SPE cartridge to activate the sorbent, loading the water sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an organic solvent.

Interactive Data Table: Generalized Solid-Phase Extraction Protocol for Hydantoin Derivatives in Water

| Step | Reagent/Solvent | Purpose | Typical Volume |

| Conditioning | Methanol (B129727) | To wet and activate the sorbent | 5-10 mL |

| Equilibration | Ultrapure Water (pH adjusted) | To prepare the sorbent for the aqueous sample | 5-10 mL |

| Sample Loading | Environmental Water Sample | To adsorb the analyte onto the sorbent | 100-1000 mL |

| Washing | Ultrapure Water | To remove hydrophilic interferences | 5-10 mL |

| Elution | Methanol or Acetonitrile (B52724) | To desorb the analyte from the sorbent | 2-10 mL |

For soil and sediment samples, the extraction process is more complex. It typically begins with a solid-liquid extraction step to transfer the analyte from the solid matrix into a liquid solvent. Common techniques include pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE), often using solvents like methanol, acetonitrile, or a mixture thereof. The resulting extract is then typically subjected to a clean-up and concentration step, often involving SPE, similar to the procedure for water samples.

Quantification and Speciation in Water, Soil, and Air

Following extraction and pre-concentration, the quantification of this compound is most effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and selectivity, which are essential for detecting trace levels of pharmaceuticals in complex environmental matrices. chromatographyonline.comnih.gov Direct injection of filtered water samples into an LC-MS/MS system is also a possibility for high-throughput analysis, particularly in less complex matrices or when higher concentrations are expected. nih.gov

The chromatographic separation is typically performed on a C18 reversed-phase column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. chromatographyonline.com

Mass spectrometric detection in the selected reaction monitoring (SRM) mode provides excellent selectivity and sensitivity for quantification. nih.gov This involves monitoring a specific precursor ion (the protonated or deprotonated molecule) and its characteristic product ions formed through collision-induced dissociation.

Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting | Rationale |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization and aids in chromatographic peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the analyte from the column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is suitable for polar compounds; the optimal mode would be determined experimentally. |

| Precursor Ion [M+H]⁺ | m/z 221.09 | Based on the molecular weight of 220.22 g/mol . nist.gov |

| Product Ions | To be determined experimentally | Characteristic fragments for selective detection. |

| Internal Standard | Isotopically labeled analog (e.g., ¹³C₃- or ¹⁵N₂-labeled) | To correct for matrix effects and variations in instrument response. |

Speciation , in the context of this compound, primarily refers to the chiral separation of the (S) and (R) enantiomers. This is of significant importance as enantiomers of a chiral drug can exhibit different biological activities and toxicities. The stereospecific analysis would require the use of a chiral stationary phase (CSP) in the liquid chromatography step. While challenging, such separations are crucial for a comprehensive understanding of the environmental fate and potential risks associated with this compound.

The presence of this compound in the air is considered less likely due to its low volatility, a characteristic of many hydantoin derivatives which are solids with high melting points. sigmaaldrich.comsigmaaldrich.com However, it could potentially be associated with airborne particulate matter. Analysis would involve the collection of air particulates on filters, followed by extraction and LC-MS/MS analysis similar to that for soil samples. The atmospheric fate of nitrogen heterocyclic compounds can involve photolysis, although specific data for this compound is not available. tandfonline.com

Future Directions and Emerging Research Avenues for S 5 4 Hydroxyphenyl 5 Ethylhydantoin

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. For (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin, the "(S)" designation at the C-5 stereocenter is critical. Future research will undoubtedly focus on developing more efficient and environmentally friendly methods to synthesize this specific enantiomer.

Current synthetic strategies for hydantoins often involve classical methods that may lack stereocontrol, leading to racemic mixtures that require challenging separation processes. mdpi.com Emerging research highlights several promising avenues for the stereoselective synthesis of hydantoins that could be adapted for this compound. One such approach involves the use of chiral catalysts, such as chiral phosphoric acids, to guide the enantioselective condensation of precursors like glyoxals and ureas, which has shown success in producing 5-monosubstituted hydantoins with high enantiomeric excess. canterbury.ac.nzrsc.org Another strategy is the asymmetric hydrogenation of prochiral hydantoin (B18101) derivatives using precious metal catalysts with chiral ligands. canterbury.ac.nz

Furthermore, the development of "green" chemistry techniques is a growing priority. Methodologies like mechanochemistry, which involves solvent-free reactions through mechanical grinding, and continuous flow synthesis offer sustainable and efficient alternatives to traditional batch processing. mdpi.comnih.gov These methods have been successfully applied to the synthesis of various hydantoins and could be optimized for the production of enantiomerically pure this compound. mdpi.com The use of optically pure α-amino amides with cyclizing agents like triphosgene (B27547) also presents a viable route to enantiomerically pure hydantoins. mdpi.comorganic-chemistry.org

Table 1: Promising Stereoselective Synthetic Methodologies for Hydantoins

| Methodology | Description | Potential Advantages for this compound Synthesis |

|---|---|---|